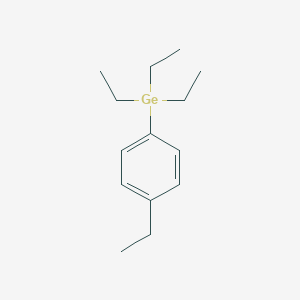
Triethyl(4-ethylphenyl)germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl(4-ethylphenyl)germane is an organogermanium compound with the molecular formula C14H24Ge It consists of a germanium atom bonded to a triethyl group and a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethyl(4-ethylphenyl)germane can be synthesized through several methods. One common approach involves the reaction of triethylgermanium chloride with 4-ethylphenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Ge(C2H5)3Cl+C2H5C6H4MgBr→Ge(C2H5)3C2H5C6H4+MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl(4-ethylphenyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Germanium dioxide (GeO2)
Reduction: Lower oxidation state germanium compounds
Substitution: Various substituted germanium compounds depending on the reagents used
Aplicaciones Científicas De Investigación
Triethyl(4-ethylphenyl)germane has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound’s unique properties make it a candidate for drug development and therapeutic applications.
Materials Science: It is utilized in the fabrication of advanced materials, including semiconductors and nanomaterials.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of Triethyl(4-ethylphenyl)germane involves its interaction with molecular targets and pathways. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. The germanium atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl(phenyl)germane: Similar structure but lacks the 4-ethyl group on the phenyl ring.
Triethyl(methyl)germane: Contains a methyl group instead of the 4-ethylphenyl group.
Triethyl(4-methylphenyl)germane: Similar structure with a methyl group on the phenyl ring instead of an ethyl group.
Uniqueness
Triethyl(4-ethylphenyl)germane is unique due to the presence of the 4-ethyl group on the phenyl ring, which can influence its reactivity and properties
Propiedades
Número CAS |
102881-05-0 |
|---|---|
Fórmula molecular |
C14H24Ge |
Peso molecular |
264.97 g/mol |
Nombre IUPAC |
triethyl-(4-ethylphenyl)germane |
InChI |
InChI=1S/C14H24Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h9-12H,5-8H2,1-4H3 |
Clave InChI |
YTGYQZSSNMVXFY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

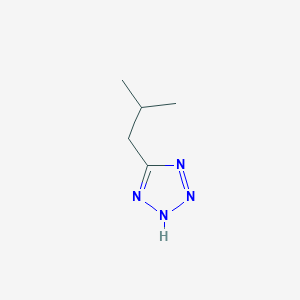



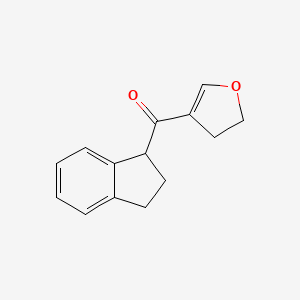
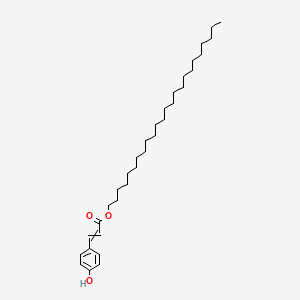
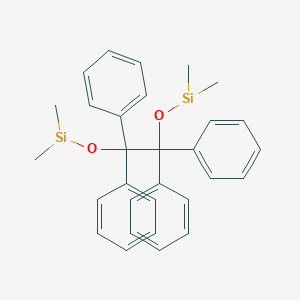
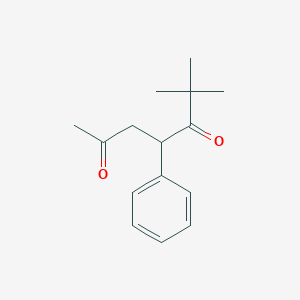
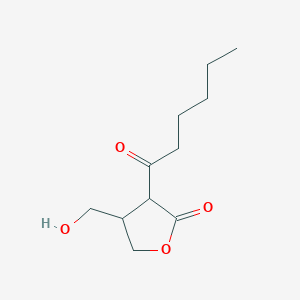
![6-({[(1H-Benzimidazol-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14330506.png)
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
